Cas no 896268-04-5 (ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate)

ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate Chemical and Physical Properties
Names and Identifiers
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- ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate
- ethyl 2-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methylamino]-2-oxoacetate
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- Inchi: 1S/C15H20N2O5S/c1-3-22-15(19)14(18)16(2)13-10-7-11-17(13)23(20,21)12-8-5-4-6-9-12/h4-6,8-9,13H,3,7,10-11H2,1-2H3
- InChI Key: MFKWZBMEYZRHFS-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(N(C1CCCN1S(C1=CC=CC=C1)(=O)=O)C)=O
ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2574-0058-30mg |
ethyl ({[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}carbamoyl)formate |
896268-04-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2574-0058-2mg |
ethyl ({[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}carbamoyl)formate |
896268-04-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2574-0058-15mg |
ethyl ({[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}carbamoyl)formate |
896268-04-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2574-0058-10μmol |
ethyl ({[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}carbamoyl)formate |
896268-04-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2574-0058-5mg |
ethyl ({[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}carbamoyl)formate |
896268-04-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2574-0058-4mg |
ethyl ({[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}carbamoyl)formate |
896268-04-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2574-0058-5μmol |
ethyl ({[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}carbamoyl)formate |
896268-04-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2574-0058-20mg |
ethyl ({[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}carbamoyl)formate |
896268-04-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2574-0058-20μmol |
ethyl ({[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}carbamoyl)formate |
896268-04-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2574-0058-2μmol |
ethyl ({[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}carbamoyl)formate |
896268-04-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate Related Literature
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
Additional information on ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate
Introduction to Ethyl ({1-(Benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate (CAS No. 896268-04-5)
Ethyl ({1-(Benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate (CAS No. 896268-04-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of amides and is characterized by its complex molecular architecture, which includes a benzenesulfonyl group, a pyrrolidine ring, and an ethyl ester moiety. The combination of these functional groups endows the molecule with a diverse range of chemical properties and biological interactions.
The chemical structure of ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate is particularly noteworthy for its potential applications in drug discovery and development. The benzenesulfonyl group, known for its ability to form stable sulfonamide bonds, can enhance the compound's solubility and bioavailability. Meanwhile, the pyrrolidine ring, a common motif in many biologically active molecules, contributes to the compound's conformational flexibility and binding affinity to target proteins. The ethyl ester moiety, on the other hand, can influence the compound's metabolic stability and pharmacokinetic properties.
Recent studies have explored the biological activities of ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate in various contexts. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that the compound effectively binds to the active site of the enzyme, thereby blocking its catalytic function and reducing the progression of disease-related processes.
In addition to its enzymatic inhibition properties, ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate has also been investigated for its anti-inflammatory effects. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Preclinical studies have shown that this compound can modulate the expression of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for therapeutic intervention in these conditions.
The pharmacokinetic profile of ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate has also been studied extensively. Research has demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it suitable for further development as a potential therapeutic agent. Moreover, the compound's stability under physiological conditions ensures that it remains active over an extended period, enhancing its therapeutic efficacy.
In terms of clinical applications, ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate has shown promise in preclinical models of various diseases. For example, in a study conducted on animal models of Alzheimer's disease, the compound was found to improve cognitive function and reduce amyloid-beta plaque formation. These findings suggest that it could be developed as a novel treatment for neurodegenerative disorders.
The synthesis of ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of benzenesulfonyl chloride with pyrrolidine to form the corresponding sulfonamide intermediate, followed by coupling with an ethyl formate derivative to produce the final product. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in large-scale research and development efforts.
In conclusion, ethyl ({1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}carbamoyl)formate (CAS No. 896268-04-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, highlighting its importance in advancing our understanding of complex disease processes.
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